

Molecular weight and formula of 4-Amino-6-chloro-2-methoxypyrimidine

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Compound of Interest

Compound Name: 4-Amino-6-chloro-2-methoxypyrimidine

Cat. No.: B1580428

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An In-depth Technical Guide to 2-Amino-4-chloro-6-methoxypyrimidine

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, substituted pyrimidines represent a class of heterocyclic compounds of paramount importance. This guide focuses on 2-Amino-4-chloro-6-methoxypyrimidine (CAS No: 5734-64-5), a key trifunctionalized pyrimidine intermediate. While the user requested information on "**4-Amino-6-chloro-2-methoxypyrimidine**," the overwhelmingly available scientific literature and commercial availability point towards the 2-amino isomer as the compound of significant industrial and research relevance. The structural arrangement of its amino, chloro, and methoxy groups provides a versatile platform for constructing more complex molecular architectures.

This document serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the compound's physicochemical properties, spectroscopic signature, a validated synthesis protocol, key applications, and essential safety guidelines. The causality behind experimental choices and the logic of its synthetic utility are emphasized to provide field-proven insights.

Core Physicochemical and Structural Data

The fundamental properties of 2-Amino-4-chloro-6-methoxypyrimidine are critical for its application in synthetic chemistry. These data inform reaction setup, purification strategies, and storage conditions.

Property	Value	Source(s)
IUPAC Name	4-chloro-6-methoxypyrimidin-2-amine	[1]
CAS Number	5734-64-5	[1]
Molecular Formula	C ₅ H ₆ ClN ₃ O	[1][2]
Molecular Weight	159.57 g/mol	[1][3]
Appearance	Solid	[2]
Melting Point	168-171 °C (lit.)	[3]
Density	1.66 g/cm ³ (Rough Estimate)	[3]

Spectroscopic and Structural Characterization

Unambiguous structural confirmation is the bedrock of chemical synthesis. For 2-Amino-4-chloro-6-methoxypyrimidine, a combination of spectroscopic methods provides a complete picture of its molecular architecture. Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to correlate experimental data with the optimized molecular structure and vibrational frequencies.[2]

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR spectroscopy reveals the specific electronic environment of each hydrogen and carbon atom. The proton NMR would be expected to show distinct signals for the amino protons, the methoxy protons, and the lone aromatic proton on the pyrimidine ring.
- **Infrared (IR) and Raman Spectroscopy:** Vibrational spectroscopy is essential for identifying functional groups. The FT-IR and FT-Raman spectra of this compound have been thoroughly investigated, providing detailed insights into its structural and vibrational characteristics.[2] Key expected peaks include N-H stretching vibrations for the primary amine, C-O stretching

for the methoxy group, and characteristic C=N and C=C stretching frequencies of the pyrimidine ring.

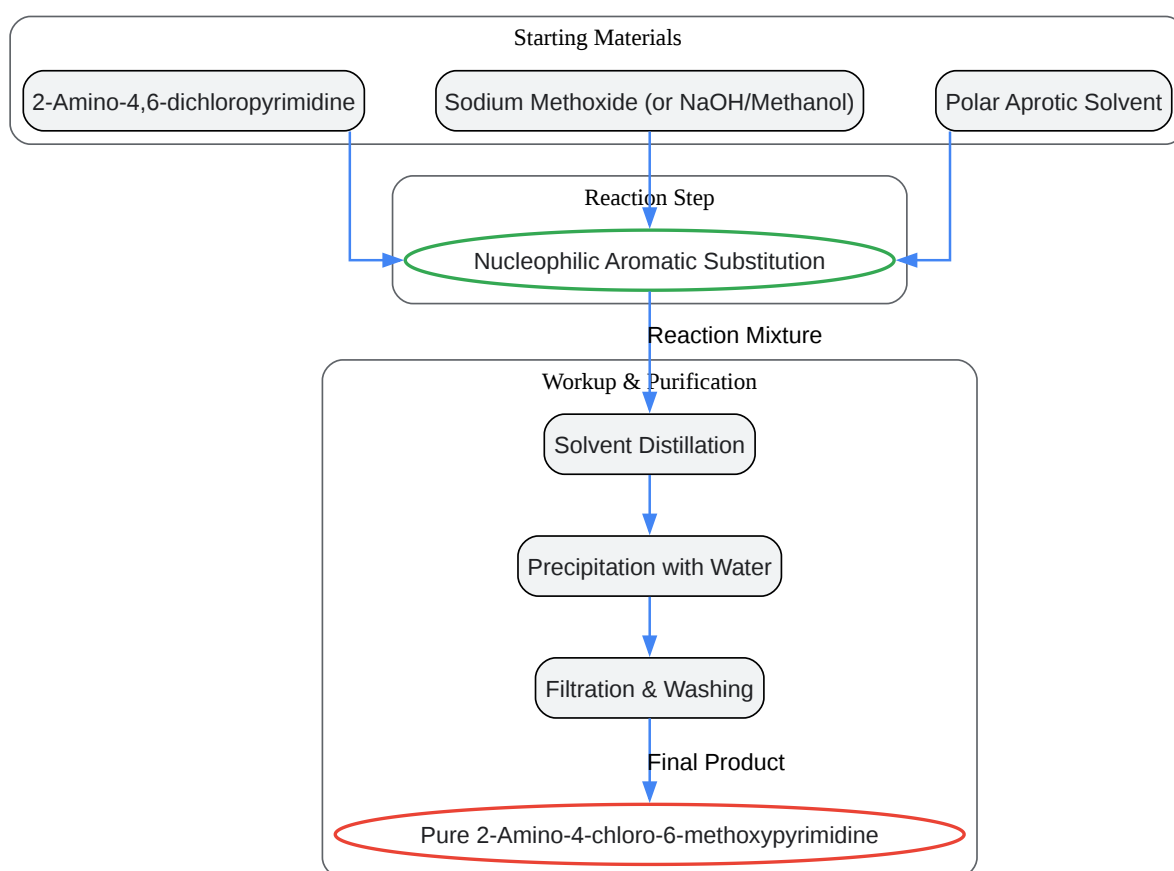
- **Mass Spectrometry (MS):** Mass spectrometry confirms the molecular weight of the compound. The presence of a chlorine atom results in a characteristic M/M+2 isotopic pattern in a roughly 3:1 ratio, providing definitive evidence of its presence.
- **X-ray Crystallography:** Single-crystal X-ray diffraction provides the most definitive structural evidence. Studies have shown the molecule to be essentially planar.^[2] In the solid state, molecules are linked by N—H···N hydrogen bonds to form dimers, which are further connected by N—H···O hydrogen bonds, creating a stable sheet-like structure.^[2]

Synthesis and Purification Workflow

The most common and industrially relevant synthesis of 2-Amino-4-chloro-6-methoxypyrimidine involves the selective nucleophilic substitution of a dichloro-precursor. This approach is efficient and allows for regioselective functionalization.

Logical Synthesis Pathway

The synthesis leverages the differential reactivity of the two chlorine atoms on the 2-amino-4,6-dichloropyrimidine precursor. The chlorine at the 4-position is more susceptible to nucleophilic attack by an alkoxide than the chlorine at the 6-position, allowing for a selective monosubstitution reaction.



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Caption: Workflow for the synthesis of 2-Amino-4-chloro-6-methoxypyrimidine.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established industrial processes.[4][5]

- **Reactor Setup:** Charge a suitable reactor with a polar aprotic solvent (e.g., acetonitrile, DMF) and 2-amino-4,6-dichloropyrimidine.
- **Reagent Addition:** Prepare a solution of sodium methoxide in methanol (or a mixture of sodium hydroxide and methanol). Add this alkali metal alkoxide solution to the reactor. A molar ratio of 1:1.05 to 1:1.10 (dichloropyrimidine to alkoxide) is preferred to ensure complete conversion while minimizing side reactions.[\[4\]](#)
- **Reaction:** Maintain the reaction mixture at a controlled temperature. The specific temperature and time will depend on the solvent used but are typically elevated to ensure a reasonable reaction rate.
- **Workup:**
 - Upon reaction completion (monitored by TLC or HPLC), distill off more than 30% of the solvent.[\[5\]](#)
 - During or after distillation, add water to the concentrated mixture to precipitate the product.[\[5\]](#)
 - Cool the slurry to maximize precipitation.
- **Isolation:** Collect the solid product by filtration. Wash the filter cake with water to remove inorganic salts and any remaining solvent.
- **Drying:** Dry the product under a vacuum at an elevated temperature to yield 2-Amino-4-chloro-6-methoxypyrimidine.

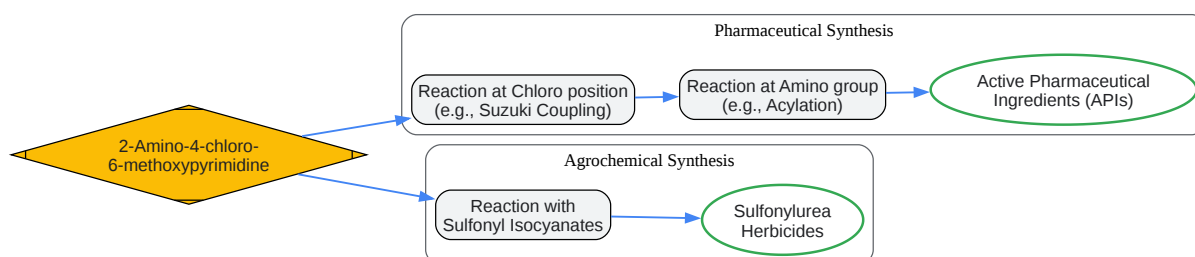
Applications in Research and Development

2-Amino-4-chloro-6-methoxypyrimidine is not typically an end-product but rather a crucial building block. Its value lies in the sequential reactivity of its functional groups, allowing for controlled, stepwise synthesis of complex target molecules.

Role as a Synthetic Intermediate

The compound's primary application is as an intermediate in the synthesis of agrochemicals, particularly highly active sulfonylurea herbicides, and various active pharmaceutical ingredients

(APIs).[4][5] The remaining chlorine atom can be substituted in a subsequent step (e.g., Suzuki cross-coupling), and the amino group can be functionalized, making it a versatile scaffold.



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Caption: Role of 2-Amino-4-chloro-6-methoxypyrimidine as a synthetic precursor.

Safety, Handling, and Storage

Proper handling of chemical reagents is crucial for laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).

Hazard Identification

2-Amino-4-chloro-6-methoxypyrimidine is classified as a hazardous substance.

Hazard Class	Category	GHS Code	Signal Word	Hazard Statement
Skin Corrosion/Irritation	2	H315	Warning	Causes skin irritation
Serious Eye Damage/Eye Irritation	2A	H319	Warning	Causes serious eye irritation
Specific target organ toxicity — single exposure	3	H335	Warning	May cause respiratory irritation

Note: This is a summary of common classifications. Users must consult the specific SDS from their supplier.

Protocol for Safe Handling and Storage

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[\[6\]](#) Eyewash stations and safety showers should be readily accessible.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[\[6\]](#)
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[\[6\]](#)
 - Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
- Handling: Avoid contact with skin, eyes, and clothing.[\[7\]](#) Wash hands thoroughly after handling. Avoid creating dust. Keep away from heat and sources of ignition.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[6\]](#) Protect from incompatible materials such as strong oxidizing agents.

Conclusion

2-Amino-4-chloro-6-methoxypyrimidine is a high-value chemical intermediate with a well-defined physicochemical profile and established synthetic utility. Its strategic importance in the production of essential herbicides and diverse pharmaceutical agents is undeniable. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for any researcher or organization aiming to leverage this versatile molecule in their development pipeline.

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